molecular formula C11H11ClFN3O2 B1524496 2-amino-4-fluoro-5-(4-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride CAS No. 1334148-85-4

2-amino-4-fluoro-5-(4-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride

Cat. No.: B1524496
CAS No.: 1334148-85-4
M. Wt: 271.67 g/mol
InChI Key: AHPZZTIVMKLBCX-UHFFFAOYSA-N
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Description

2-amino-4-fluoro-5-(4-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride is a synthetic organic compound that features a benzoic acid core substituted with an amino group, a fluorine atom, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-fluoro-5-(4-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration and Reduction: Starting from 4-fluorobenzoic acid, nitration is performed to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

    Pyrazole Formation: The amino-fluorobenzoic acid is then reacted with 4-methyl-1H-pyrazole under suitable conditions to form the desired pyrazolyl derivative.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-fluoro-5-(4-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amino and fluorine groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-amino-4-fluoro-5-(4-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-fluorobenzoic acid: Lacks the pyrazolyl group, making it less versatile in terms of chemical reactivity.

    4-methyl-1H-pyrazole: Lacks the benzoic acid core, limiting its applications in medicinal chemistry.

    2-amino-5-fluorobenzoic acid: Similar structure but different substitution pattern, affecting its chemical properties and reactivity.

Uniqueness

2-amino-4-fluoro-5-(4-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-amino-4-fluoro-5-(4-methylpyrazol-1-yl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2.ClH/c1-6-4-14-15(5-6)10-2-7(11(16)17)9(13)3-8(10)12;/h2-5H,13H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPZZTIVMKLBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=C(C=C(C(=C2)C(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334148-85-4
Record name 2-amino-4-fluoro-5-(4-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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